N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis of Triazine Derivatives
Triazine derivatives have been synthesized and investigated for various pharmacological activities, including antimalarial and antimicrobial properties. A study by Fahim and Ismael (2021) explored the synthesis of sulfonamide derivatives, demonstrating their potential in antimalarial activity and providing insights into their molecular docking studies against COVID-19 targets (Fahim & Ismael, 2021).
Antimicrobial and Antitumor Activities
The development of novel heterocyclic compounds incorporating thiadiazole moieties has been researched for their antimicrobial and antitumor properties. For instance, Fadda et al. (2017) synthesized compounds assessed against the cotton leafworm, highlighting the insecticidal potential of these chemical structures (Fadda et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Compounds with complex heterocyclic structures have been explored for their potential to inhibit specific enzymes related to diseases. Shibuya et al. (2018) discovered an aqueous-soluble inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1, suggesting a pathway for treating diseases associated with enzyme overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c22-15(18-8-11-4-5-12-13(7-11)25-10-24-12)9-26-16-19-14-3-1-2-6-21(14)17(23)20-16/h1-7H,8-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDXUPNLAAFEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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